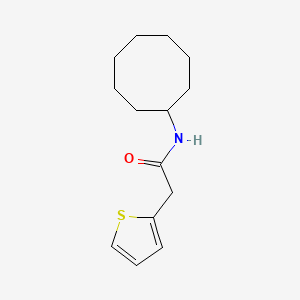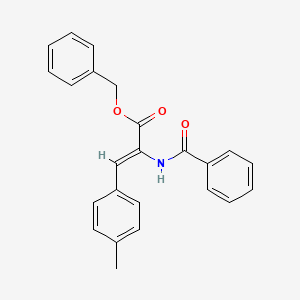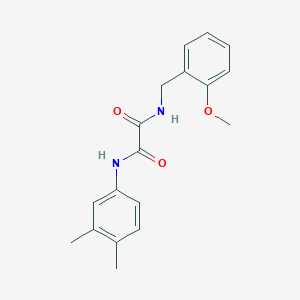![molecular formula C23H31N3O4 B4848589 2-cyano-N-cyclohexyl-3-{3-methoxy-4-[2-(4-morpholinyl)ethoxy]phenyl}acrylamide](/img/structure/B4848589.png)
2-cyano-N-cyclohexyl-3-{3-methoxy-4-[2-(4-morpholinyl)ethoxy]phenyl}acrylamide
Descripción general
Descripción
2-cyano-N-cyclohexyl-3-{3-methoxy-4-[2-(4-morpholinyl)ethoxy]phenyl}acrylamide is a chemical compound that has gained attention in the scientific community due to its potential applications in research. This compound is commonly referred to as CYM5442 and has been studied for its ability to modulate the activity of certain proteins in the body.
Mecanismo De Acción
CYM5442 acts as a competitive antagonist of TRPV1, binding to the channel and preventing the binding of other ligands. This leads to a reduction in the activity of the channel and a subsequent reduction in pain perception. The compound has also been shown to have anti-inflammatory effects, which may contribute to its pain-relieving properties.
Biochemical and Physiological Effects:
In addition to its effects on pain perception, CYM5442 has been shown to have other biochemical and physiological effects. The compound has been shown to inhibit the growth of cancer cells in vitro, suggesting potential applications in cancer research. It has also been shown to have neuroprotective effects, protecting against damage caused by oxidative stress.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the advantages of using CYM5442 in lab experiments is its specificity for TRPV1. This allows researchers to study the effects of TRPV1 inhibition without affecting other channels or receptors. However, one limitation of the compound is its low solubility in water, which can make it difficult to work with in certain experiments.
Direcciones Futuras
There are several potential future directions for research involving CYM5442. One area of interest is the development of new pain medications based on the compound's ability to inhibit TRPV1. Another area of interest is the development of new cancer treatments based on the compound's ability to inhibit cancer cell growth. Additionally, further research is needed to fully understand the compound's neuroprotective effects and potential applications in neurodegenerative diseases.
Aplicaciones Científicas De Investigación
CYM5442 has been studied for its ability to modulate the activity of certain proteins in the body, specifically the transient receptor potential vanilloid 1 (TRPV1) channel. This channel is involved in the perception of pain and has been targeted for the treatment of chronic pain conditions. CYM5442 has been shown to inhibit the activity of TRPV1, leading to a reduction in pain perception.
Propiedades
IUPAC Name |
(E)-2-cyano-N-cyclohexyl-3-[3-methoxy-4-(2-morpholin-4-ylethoxy)phenyl]prop-2-enamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H31N3O4/c1-28-22-16-18(7-8-21(22)30-14-11-26-9-12-29-13-10-26)15-19(17-24)23(27)25-20-5-3-2-4-6-20/h7-8,15-16,20H,2-6,9-14H2,1H3,(H,25,27)/b19-15+ | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PFKUUTGUBCTTHJ-XDJHFCHBSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=CC(=C1)C=C(C#N)C(=O)NC2CCCCC2)OCCN3CCOCC3 | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC1=C(C=CC(=C1)/C=C(\C#N)/C(=O)NC2CCCCC2)OCCN3CCOCC3 | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H31N3O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
413.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(2E)-2-cyano-N-cyclohexyl-3-{3-methoxy-4-[2-(morpholin-4-yl)ethoxy]phenyl}prop-2-enamide | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![2-(methylthio)-N-[2-(4-morpholinylcarbonyl)phenyl]benzamide](/img/structure/B4848509.png)
![methyl [4-({[4-(3-hydroxyphenyl)-1-piperazinyl]carbonothioyl}amino)phenyl]acetate](/img/structure/B4848523.png)
![5-{4-[(6-bromo-1,3-benzodioxol-5-yl)methoxy]phenyl}-2H-tetrazole](/img/structure/B4848524.png)
![N-[5-(methoxymethyl)-1,3,4-thiadiazol-2-yl]-4-(4-propylphenoxy)butanamide](/img/structure/B4848535.png)
![methyl 2-({[2-(3,4-dichlorophenyl)-4-quinolinyl]carbonyl}amino)-4,5-dimethyl-3-thiophenecarboxylate](/img/structure/B4848546.png)

![N~2~-(2,6-dimethylphenyl)-N~2~-(methylsulfonyl)-N~1~-[2-(2-pyridinylthio)ethyl]glycinamide](/img/structure/B4848551.png)
![2-[(1-methyl-1H-imidazol-2-yl)thio]-N-(2-nitrophenyl)acetamide](/img/structure/B4848553.png)
![2-bromo-N-{4-[4-methyl-5-({2-[(4-methylbenzyl)amino]-2-oxoethyl}thio)-4H-1,2,4-triazol-3-yl]phenyl}benzamide](/img/structure/B4848560.png)
![N-isopropyl-N'-{4-[(2-methyl-1-piperidinyl)sulfonyl]phenyl}thiourea](/img/structure/B4848568.png)


![8-(3-bromo-4-methylphenyl)-7,8-dihydro[1,3]dioxolo[4,5-g]quinolin-6(5H)-one](/img/structure/B4848592.png)
